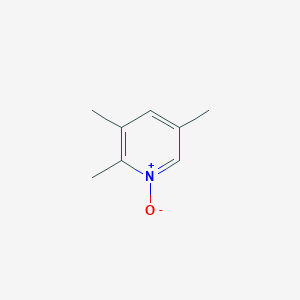
2,3,5-Trimethylpyridine 1-oxide
Vue d'ensemble
Description
2,3,5-Trimethylpyridine 1-oxide is a chemical compound that has been the subject of various studies due to its utility in the synthesis of other compounds, including those with biological activity such as gastric-acid inhibiting compounds . It is also a precursor for the synthesis of various pyridine derivatives that have potential applications in different fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of 2,3,5-Trimethylpyridine 1-oxide and its derivatives has been explored through various methods. One approach involves the oxidation of 2,3,5-trimethylpyridine using hydrogen peroxide in hot acetic acid to yield the N-oxide in high yield . Another method includes a multi-step process starting from ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, leading to the formation of 4-methoxy-2,3,5-trimethylpyridine, which can then be oxidized to the corresponding N-oxide . Additionally, the synthesis of 4-nitro-2,3,5-trimethylpyridine N-oxide has been improved by using hydrogen peroxide and nitric acid, allowing for a simplified "one pot" process with high yield and purity .
Molecular Structure Analysis
The molecular structure of 2,3,5-trimethylpyridine 1-oxide derivatives has been characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . The crystal structure of a salt derived from 2,3,5-trimethylpyridine N-oxide has been determined, revealing that the molecule is protonated and forms a cation complex stabilized by strong O-H-O hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
2,3,5-Trimethylpyridine 1-oxide undergoes various chemical reactions that are useful in synthetic chemistry. For instance, it can be nitrated to produce nitropyridine N-oxides , and it can participate in substitution reactions with different reagents, such as trimethylsilanecarbonitrile for cyanation or thiols for deoxydative substitution . These reactions are often regioselective and can lead to a variety of substituted pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,5-trimethylpyridine 1-oxide and its derivatives are influenced by the substituents on the pyridine ring. These properties are essential for the compound's reactivity and its potential applications. For example, the strong O-H-O hydrogen bonding observed in the crystal structure of its salt form indicates a high propensity for forming stable complexes . The ability to form metal complexes with various metal chlorides, as seen with poly(2-vinylpyridine 1-oxide) and related compounds, demonstrates the versatility of pyridine N-oxides in coordination chemistry .
Applications De Recherche Scientifique
Chemical Synthesis
- Summary of the Application : 2,3,5-Trimethylpyridine, also known as collidine, is used as a starting material for many drugs . One notable example is Omeprazole, a medication used in the treatment of gastroesophageal reflux disease (GERD) and other conditions caused by excess stomach acid .
- Results or Outcomes : The use of 2,3,5-Trimethylpyridine in the synthesis of drugs like Omeprazole has been successful, as evidenced by the widespread use of these medications in healthcare settings around the world .
Oxidation Reactions
- Summary of the Application : 2,3,5-Trimethylpyridine 1-oxide can be used in oxidation reactions . This compound can be synthesized from 2,3,5-collidine through an oxidation process .
- Methods of Application or Experimental Procedures : The synthesis of 2,3,5-Trimethylpyridine 1-oxide from 2,3,5-collidine involves the addition of hydrogen peroxide and methyltrioxorhenium (MTO) to a solution of 2,3,5-collidine in dichloromethane . After stirring at room temperature for 3 hours, an aqueous solution of NaHSO3 is added . The two phases are separated and the aqueous phase is extracted with dichloromethane . The organic phases are dried with anhydrous sodium sulfate and the solvent is evaporated, yielding a solid .
- Results or Outcomes : The yield of this reaction is reported to be 91% .
Synthesis of Other Chemical Compounds
- Summary of the Application : 2,3,5-Trimethylpyridine 1-oxide can be used in the synthesis of other chemical compounds . This compound can be synthesized from 2,3,5-collidine through an oxidation process .
- Methods of Application or Experimental Procedures : The synthesis of 2,3,5-Trimethylpyridine 1-oxide from 2,3,5-collidine involves the addition of hydrogen peroxide and methyltrioxorhenium (MTO) to a solution of 2,3,5-collidine in dichloromethane . After stirring at room temperature for 3 hours, an aqueous solution of NaHSO3 is added . The two phases are separated and the aqueous phase is extracted with dichloromethane . The organic phases are dried with anhydrous sodium sulfate and the solvent is evaporated, yielding a solid .
- Results or Outcomes : The yield of this reaction is reported to be 91% .
Safety And Hazards
When handling 2,3,5-Trimethylpyridine 1-oxide, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
2,3,5-trimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBDSWBSEXCSSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([N+](=C1)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440623 | |
| Record name | 2,3,5-trimethylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethylpyridine 1-oxide | |
CAS RN |
74409-42-0 | |
| Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74409-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-trimethylpyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2,3,5-trimethyl-, 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


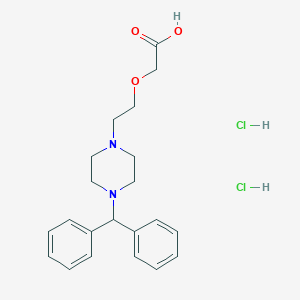
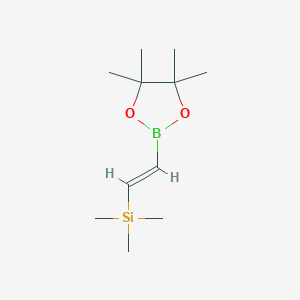
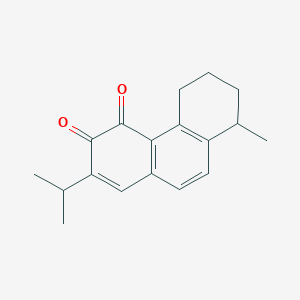


![Tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B139101.png)
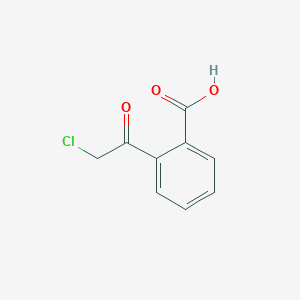
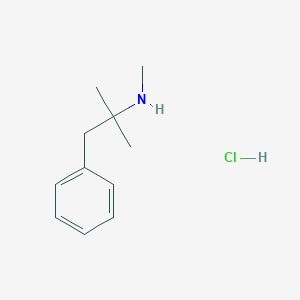
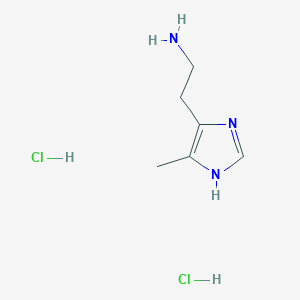
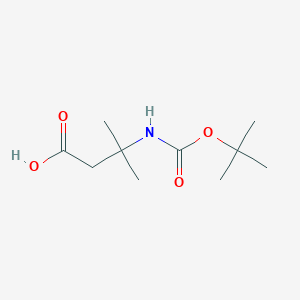
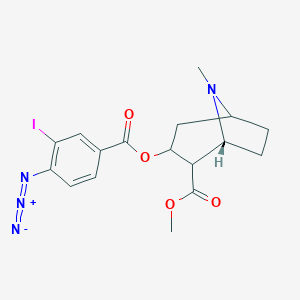
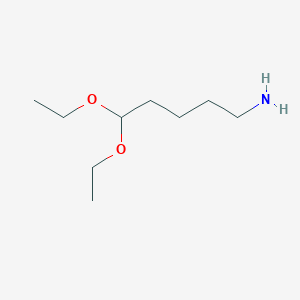
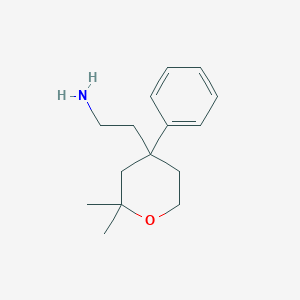
![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)